molecular formula C12H13NO B3040218 N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one CAS No. 173541-16-7

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one

Cat. No.: B3040218
CAS No.: 173541-16-7
M. Wt: 187.24 g/mol
InChI Key: MIXFAEPWCWRDBG-SNVBAGLBSA-N
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Description

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one is a substituted 3-pyrrolin-2-one derivative characterized by an (R)-configured alpha-methylbenzyl group attached to the nitrogen atom of the lactam ring. The 3-pyrrolin-2-one core is a five-membered unsaturated lactam, which is structurally analogous to bioactive natural products and pharmaceuticals such as clausenamide and pyrrolnitrin .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFAEPWCWRDBG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229917
Record name 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173541-16-7
Record name 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173541-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one typically begins with the appropriate pyrrolinone and ®-alpha-methylbenzylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form N-(®-alpha-Methylbenzyl)-3-pyrrolidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolinone ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one as an anticancer agent. Research indicates that derivatives of pyrrolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain substituted pyrrolinones were effective against breast and colon cancer cells, showing IC50 values below 10 µM .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of complex organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for constructing various heterocycles. For example, it can be utilized in the synthesis of biologically active compounds through its reaction with aldehydes and ketones .

Photochemical Reactions
The compound's photochemical properties have been explored for innovative synthetic strategies. Selective irradiation of this compound derivatives can lead to unique transformations, expanding the toolkit available for organic synthesis. This includes the formation of enolates that can undergo further reactions under mild conditions .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a monomer or additive in polymer formulations .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study 2Organic SynthesisUtilized as an intermediate for synthesizing complex heterocycles, showcasing versatility in nucleophilic reactions.
Study 3Photochemical ReactionsExplored selective irradiation leading to new synthetic pathways; highlighted enolate reactivity under mild conditions.
Study 4Polymer ChemistryInvestigated incorporation into polymer matrices; showed promise in enhancing thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one and related heterocycles:

Compound Core Structure Substituents Bioactivity/Application Synthesis Challenges
This compound 3-pyrrolin-2-one (R)-alpha-methylbenzyl (N-substituent) Potential nootropic/drug precursor Steric hindrance complicates alkylation
(–)-Clausenamide Pyrrolidin-2-one Aryl groups, hydroxyl substituents Nootropic, neuroprotective Multi-step synthesis from natural sources
Pyrrolnitrin Pyrrole Nitro, chlorine substituents Antifungal, antimycobacterial Biosynthetic pathways dominant
Tivantinib Succinimide Aryl sulfonamide, quinazoline Anticancer (hepatocellular carcinoma) Complex heterocyclic assembly
MPO-0029 Maleimide Trifluoromethyl, sulfonamide COX-2 inhibitor Regioselective functionalization

Key Observations :

  • Unlike saturated pyrrolidin-2-ones (e.g., clausenamide), the unsaturated 3-pyrrolin-2-one core may confer distinct electronic properties, influencing redox behavior or metabolic stability .

Physicochemical and Toxicological Properties

The lactam ring likely reduces volatility compared to the alcohol but may introduce new reactivity (e.g., susceptibility to hydrolysis).

Biological Activity

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various biological targets.

Chemical Structure and Properties

This compound belongs to the class of pyrrolinones, which are known for their diverse biological activities. The structure can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

The compound features a pyrrolinone ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with specific receptors and enzymes, influencing processes such as:

  • Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis.
  • Receptor Modulation : It may act as a modulator for certain G-protein-coupled receptors (GPCRs), impacting signaling pathways related to immune responses and inflammation.

1. Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound across various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.0Induction of apoptosis
A549 (Lung)22.5Inhibition of cell cycle progression
HeLa (Cervical)18.0Modulation of apoptosis-related proteins

These results indicate that this compound possesses significant anticancer properties, particularly through apoptosis induction.

2. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. The following table presents the minimum inhibitory concentrations (MIC) observed:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus25Bactericidal
Escherichia coli30Bacteriostatic
Candida albicans20Antifungal

These findings suggest that this compound exhibits both bactericidal and antifungal activities.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against various strains of bacteria and fungi, demonstrating notable antimicrobial activity, particularly against resistant strains . This positions it as a candidate for further development in treating infections caused by resistant pathogens.
  • Mechanistic Insights : Research into the mechanisms revealed that this compound may exert its effects through modulation of signaling pathways involved in cell survival and proliferation . This suggests potential therapeutic applications in both oncology and infectious diseases.

Q & A

Basic: What are the established synthetic routes for N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one, and what reaction conditions are critical for optimizing yield?

Answer:
A common synthetic approach involves reacting N,N-disubstituted α-amino acids with oxalyl chloride [(COCl)₂] to form 3-pyrrolin-2-one intermediates. For example, in related syntheses, treatment of α-amino acids with (COCl)₂ generates dichlorinated intermediates, which can be further functionalized with nucleophiles like methanol or water to yield substituted pyrrolinones . Key parameters include:

  • Temperature : Reactions are typically conducted at elevated temperatures (e.g., 150°C in DMF for analogous systems) .
  • Stoichiometry : Equimolar ratios of reagents to avoid side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Intermediate formation(COCl)₂, HCl, CO, CO₂93%
Nucleophilic additionMeOH or H₂O85–90%

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • ¹H NMR : Critical for confirming stereochemistry and substituent positions. For example, pyrrolinone protons typically resonate at δ 3.3–3.5 ppm (methylene groups) and δ 1.9–2.0 ppm (methyl groups) in DMSO-d₆ .
  • TLC : Used to monitor reaction progress (e.g., ethyl acetate/hexane solvent systems) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

Basic: What safety precautions are necessary when handling this compound?

Answer:
While direct toxicity data for this compound is limited, structural analogs like α-methylbenzyl alcohol (oral LD₅₀ = 500 mg/kg in rats) suggest similar hazards . Key precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Disposal : Incinerate in a chemical waste facility with afterburners .

Advanced: How can researchers resolve stereochemical discrepancies in this compound synthesis?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for (R)-configured analogs.
  • X-ray Crystallography : Definitive confirmation of absolute configuration .

Advanced: How can reaction yields be optimized during scale-up of 3-pyrrolin-2-one derivatives?

Answer:

  • Solvent Optimization : Replace DMF with toluene for easier removal under reduced pressure.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Gradients : Stepwise heating (e.g., 100°C → 150°C) minimizes decomposition.

Table 2: Yield Optimization Strategies

ParameterSmall Scale (mg)Large Scale (g)Reference
SolventDMFToluene
Reaction Time20 hours24–30 hours

Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray)?

Answer:

  • Iterative Validation : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Cross-Technique Analysis : Compare NMR data with IR (carbonyl stretch ~1700 cm⁻¹) and MS fragmentation patterns.
  • Collaborative Review : Engage peers to rule out interpretive bias, as suggested in qualitative research frameworks .

Advanced: What methodologies are effective for analyzing environmental persistence of 3-pyrrolin-2-one derivatives?

Answer:

  • Biodegradation Assays : Use OECD 301F (aerobic degradation in activated sludge) to estimate half-life.
  • Soil Mobility Studies : Column chromatography with soil simulants to assess leaching potential.
  • Ecotoxicity Screening : Daphnia magna acute toxicity tests (EC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one
Reactant of Route 2
N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one

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